molecular formula C14H17N3O6S2 B241003 2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

Cat. No. B241003
M. Wt: 387.4 g/mol
InChI Key: GKVXHGALYRSCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one, commonly known as MDP-2-P, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MDP-2-P is a thiazolidinedione derivative, a class of compounds that have been shown to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. In

Mechanism Of Action

The mechanism of action of MDP-2-P is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by MDP-2-P leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation.

Biochemical And Physiological Effects

MDP-2-P has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDP-2-P inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MDP-2-P improves insulin sensitivity and reduces blood glucose levels in diabetic mice. MDP-2-P has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using MDP-2-P in lab experiments is its potential therapeutic applications in various fields of research, such as cancer, diabetes, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on MDP-2-P. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific PPARγ agonists. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the safety and toxicity of MDP-2-P in vivo.

Synthesis Methods

MDP-2-P can be synthesized by the reaction of 2-methyl-4,5-dihydroimidazole-1-sulfonyl chloride with 4-methoxy-3-nitrobenzene-1,2-diamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield MDP-2-P.

Scientific Research Applications

MDP-2-P has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, MDP-2-P has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of diabetes research, MDP-2-P has been shown to improve insulin sensitivity and reduce blood glucose levels. In the field of inflammation research, MDP-2-P has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

Molecular Formula

C14H17N3O6S2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C14H17N3O6S2/c1-10-15-6-7-16(10)25(21,22)13-9-11(3-4-12(13)23-2)17-14(18)5-8-24(17,19)20/h3-4,9H,5-8H2,1-2H3

InChI Key

GKVXHGALYRSCLI-UHFFFAOYSA-N

SMILES

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.